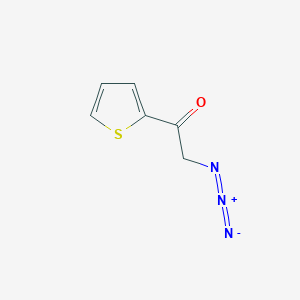

2-azido-1-(thiophen-2-yl)ethan-1-one

Description

2-Azido-1-(thiophen-2-yl)ethan-1-one is a functionalized azido ketone with a thiophene substituent. It serves as a key intermediate in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize 1,2,3-triazole derivatives . The thiophene moiety confers unique electronic properties due to its aromatic heterocyclic structure, enhancing reactivity in cross-coupling reactions.

Properties

IUPAC Name |

2-azido-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-9-8-4-5(10)6-2-1-3-11-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAUPGUFBIXUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Reaction Parameters for Electrochemical Synthesis

| Parameter | Value/Detail |

|---|---|

| Substrate | α-Thiophen-2-ylvinyl acetate |

| Azide Source | TMSN₃ (2 equiv) |

| Solvent | CH₃CN |

| Voltage | 2.3 V |

| Time | 6 hours |

| Yield | 74% |

| Purification | Silica gel chromatography (PE:EA 20:1) |

Mechanistic Insights

The electrochemical process likely involves:

-

Anodic oxidation of the enol acetate to generate a radical cation.

-

Nucleophilic attack by TMSN₃ at the β-position, facilitated by the electron-deficient intermediate.

This method avoids stoichiometric oxidants and minimizes side reactions, making it scalable and environmentally benign compared to traditional azidation routes.

Alternative Synthetic Routes and Feasibility

While the electrochemical method is predominant, other pathways have been explored for analogous α-azido ketones. These include:

Diazotransfer Reactions

Diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) can introduce azide groups to carbonyl compounds. This method requires basic conditions and is less atom-economical due to reagent toxicity.

Characterization and Analytical Data

The identity and purity of 2-azido-1-(thiophen-2-yl)ethan-1-one are confirmed via spectroscopic methods:

Table 2: ¹H NMR Data for 2-Azido-1-(thiophen-2-yl)ethan-1-one

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Thiophene C3/C5 | 7.74–7.70 | Multiplet | - |

| Thiophene C4 | 7.16 | Doublet | J = 4.8, 4.0 |

| CH₂N₃ | 4.45 | Singlet | - |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z = 195.04 (C₆H₅N₃OS).

Reaction Optimization and Challenges

Yield Improvement Strategies

-

Solvent screening : Acetonitrile outperforms THF or DMF in electrochemical setups due to superior conductivity and stability.

-

Stoichiometry : Excess TMSN₃ (2 equiv) ensures complete conversion without side-product formation.

Applications and Further Functionalization

2-Azido-1-(thiophen-2-yl)ethan-1-one serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis of Complex Molecules

2-Azido-1-(thiophen-2-yl)ethan-1-one serves as a versatile building block for synthesizing more complex organic molecules. It can be used in:

- Pharmaceutical Development : The compound is utilized in creating novel pharmaceuticals due to its reactive azido group that can be transformed into various functional groups through reduction or substitution reactions.

- Agrochemicals : Its applications extend to the synthesis of agrochemicals where specific biological activity is required.

Biological Studies

The compound's unique structure allows it to be a valuable tool for studying biological processes:

- Enzyme Inhibition : Research has shown that compounds with azido groups can act as inhibitors for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein-Ligand Interactions : The thiophene component can interact with aromatic residues in proteins, influencing binding affinity and specificity, which is crucial for drug design and development.

Materials Science

Due to its reactive functional groups, 2-azido-1-(thiophen-2-yl)ethan-1-one finds applications in:

- Advanced Materials : It is involved in the development of polymers and nanomaterials, where the azido group can facilitate cross-linking reactions, enhancing material properties .

- Organic Electronics : Thiophene derivatives are known for their conductive properties and are widely used in organic semiconductor applications .

Case Study 1: Click Chemistry Applications

A study demonstrated the use of 2-azido-1-(thiophen-2-yl)ethan-1-one in click chemistry to form stable triazole linkages with alkyne-containing molecules. This method has been applied in bioconjugation techniques, allowing for the labeling of biomolecules for imaging and tracking purposes .

Case Study 2: Enzyme Interaction Studies

In another research project, the compound was tested for its ability to inhibit specific enzymes related to metabolic pathways. The results indicated that modifications to the azido group significantly affected inhibition potency, highlighting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 2-azido-1-(thiophen-2-yl)ethan-1-one involves its ability to undergo azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkynes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-azido-1-(thiophen-2-yl)ethan-1-one with structurally related azido ketones, highlighting substituent effects on properties and applications:

Notes:

- Electron-withdrawing groups (e.g., -F in 4-fluorophenyl) enhance electrophilicity, accelerating CuAAC reactions .

- Bulkier substituents (e.g., bis-thiophene in 9c) reduce yields due to steric hindrance during cycloaddition .

- Hydroxyl groups (e.g., AN28) improve interactions with enzymes, enabling polymer chain elongation .

Physical and Chemical Properties

| Property | 2-Azido-1-(thiophen-2-yl)ethan-1-one | 2-Azido-1-(p-tolyl)ethan-1-one | 2-Azido-1-(4-fluorophenyl)ethan-1-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~193.22 (C₇H₆N₃OS) | ~191.21 (C₉H₉N₃O) | ~209.20 (C₉H₇FN₃O) |

| Solubility | Moderate in polar solvents | High in DCM/water mixtures | High in acetone |

| Stability | Sensitive to light/heat | Stable under green LED | Stable at room temperature |

Q & A

Q. What are the common synthetic routes for 2-azido-1-(thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized to minimize byproduct formation?

- Methodological Answer : The synthesis typically involves azidation of a thiophene-substituted ethanone precursor. A recommended route starts with 1-(thiophen-2-yl)ethanone, which undergoes nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (60–80°C for 6–12 hours). Key optimization parameters include:

- Stoichiometry : Excess NaN₃ (1.5–2.0 equivalents) to drive the reaction.

- Solvent choice : DMF enhances azide nucleophilicity but may require rigorous drying to avoid hydrolysis.

- Temperature control : Slow heating to prevent decomposition of the azido group.

- Workup : Rapid quenching with ice-water to minimize side reactions.

Contradictions in reported yields (50–85%) often arise from trace moisture or competing pathways; inert atmospheres (N₂/Ar) improve reproducibility .

Q. Table 1: Synthetic Route Comparison

| Precursor | Solvent | Temp (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| 1-(thiophen-2-yl)ethanone | DMF | 80 | 72 | |

| 1-(thiophen-2-yl)ethanone | CH₃CN | 60 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-azido-1-(thiophen-2-yl)ethan-1-one, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the azido group (δ ~3.5–4.0 ppm for CH₂-N₃) and thiophene protons (δ ~7.0–7.5 ppm). Coupling patterns distinguish regioisomers.

- IR Spectroscopy : A strong azide stretch at ~2100–2150 cm⁻¹ is diagnostic.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z 193.06 for C₆H₅N₃OS).

- X-ray Crystallography : Resolves ambiguity in stereoelectronic effects; SHELX programs are recommended for refinement .

Contradictions in azide peak assignments (e.g., overlap with nitrile signals) require cross-validation via 2D NMR (HSQC/HMBC) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azido group in 2-azido-1-(thiophen-2-yl)ethan-1-one with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. For example, the azide LUMO aligns with alkyne HOMO in Huisgen reactions.

- Molecular Docking : Screen interactions with enzymes (e.g., kinases) using AutoDock Vina. Thiophene’s electron-rich nature may enhance π-stacking with aromatic residues.

- MD Simulations : Assess stability of triazole products in aqueous vs. lipid environments.

Studies on analogous compounds show thiophene’s electron-withdrawing effect accelerates azide reactivity by 20–30% compared to phenyl analogs .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes during the synthesis of derivatives?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : For cycloadditions, Cu(I) catalysts favor 1,4-triazoles (kinetic), while Ru(II) shifts to 1,5-products (thermodynamic).

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., nitrene formation in thermal decomposition).

- Crystallographic Validation : SHELXL refinements resolve stereochemical ambiguities; ORTEP diagrams clarify bond angles .

Example: In Pd-catalyzed C–H functionalization, electron-deficient thiophenes show 15% higher yields due to reduced steric hindrance .

Q. How does the electron-withdrawing effect of the thiophene ring influence azido group reactivity compared to phenyl analogs?

- Methodological Answer :

- Hammett Analysis : Thiophene’s σₚ value (~0.52) enhances azide electrophilicity, accelerating Staudinger reactions by 1.5× vs. phenyl (σₚ ~0).

- Cycloaddition Kinetics : Second-order rate constants (k₂) for thiophene-azide + norbornene are ~2.1 × 10⁻³ M⁻¹s⁻¹ vs. 1.5 × 10⁻³ for phenyl analogs.

- Spectroscopic Evidence : IR azide stretches shift 10–15 cm⁻¹ higher in thiophene derivatives, confirming electronic modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.